2-(2-Phenylethoxy)aniline
Description
Properties
IUPAC Name |
2-(2-phenylethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h1-9H,10-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTYNSVPAGBEAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for the Preparation of 2 2 Phenylethoxy Aniline
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis of 2-(2-Phenylethoxy)aniline (B2738759) identifies two primary disconnection points corresponding to the ether linkage and the amine group.
C-O Bond Disconnection: This is the most common and direct approach. Disconnecting the ether bond suggests precursors such as 2-aminophenol (B121084) or its synthetic equivalent, 2-nitrophenol (B165410), and a phenylethylating agent like phenethyl alcohol or a phenethyl halide (e.g., 2-phenylethyl bromide). The strategy involving 2-nitrophenol is often preferred as the nitro group can be readily reduced to an amine in a later step, which circumvents the issue of competitive N-alkylation on an aniline (B41778) precursor.
C-N Bond Disconnection: An alternative disconnection breaks the carbon-nitrogen bond. This pathway points to an aryl halide precursor, such as 1-bromo-2-(2-phenylethoxy)benzene, and an ammonia (B1221849) equivalent. This approach is generally less direct as it requires the prior synthesis of the substituted aryl ether.
This analysis identifies the following key precursors for the synthesis of the target molecule:
2-Nitrophenol
2-Aminophenol
Phenethyl alcohol
2-Phenylethyl bromide
2-Halonitrobenzene (e.g., 2-Fluoronitrobenzene)
2-Haloaniline
Classical Synthetic Routes to this compound
Traditional methods for synthesizing this compound rely on well-established reaction types in organic chemistry.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a viable pathway when an aryl halide is activated by a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group. iitk.ac.inethz.ch In this context, this compound can be synthesized from a 2-halonitrobenzene.
The reaction proceeds in two main steps:
Ether Formation: A nucleophile, sodium phenylethoxide (generated from phenethyl alcohol and a strong base like sodium hydride), attacks the electron-deficient carbon of a 2-halonitrobenzene (e.g., 2-fluoronitrobenzene or 2-chloronitrobenzene), displacing the halide.
Nitro Group Reduction: The resulting 1-nitro-2-(2-phenylethoxy)benzene is then subjected to standard reduction conditions (e.g., catalytic hydrogenation with Pd/C, or using metals like Sn or Fe in acidic media) to convert the nitro group into the desired aniline.
Table 1: Representative SNAr Synthesis Pathway
| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Product |
|---|---|---|---|---|---|
| 1. Etherification | 2-Fluoronitrobenzene | Phenethyl alcohol | NaH | DMF, THF | 1-Nitro-2-(2-phenylethoxy)benzene |
| 2. Reduction | 1-Nitro-2-(2-phenylethoxy)benzene | H₂ | Pd/C | Ethanol (B145695), Methanol | This compound |
Reductive Amination Pathways
Reductive amination is a powerful method for forming amines from carbonyl compounds but represents a more circuitous route to this compound. This pathway would first require the synthesis of an aldehyde precursor, 2-(2-phenylethoxy)benzaldehyde.
The conceptual steps are:
Precursor Synthesis: The aldehyde, 2-(2-phenylethoxy)benzaldehyde, is prepared, typically by etherification of 2-hydroxybenzaldehyde (salicylaldehyde) with a phenethyl halide.
Imine Formation and Reduction: The aldehyde is then reacted with an ammonia source to form an intermediate imine, which is subsequently reduced in situ to the primary amine using a selective reducing agent such as sodium cyanoborohydride (NaBH₃CN).
While feasible, this multi-step approach is generally less efficient than routes that install the amine functionality via nitro group reduction.
Etherification Reactions in Aniline Synthesis
Direct etherification of phenolic precursors is one of the most common strategies. The Williamson ether synthesis and the Mitsunobu reaction are two prominent examples.
Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with an alkyl halide. harvard.edu To synthesize this compound, the most effective strategy begins with 2-nitrophenol rather than 2-aminophenol to prevent competitive alkylation at the nitrogen atom.
O-Alkylation: 2-Nitrophenol is deprotonated with a base (e.g., K₂CO₃, NaH) to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophile like 2-phenylethyl bromide to form 1-nitro-2-(2-phenylethoxy)benzene.
Reduction: The intermediate nitro compound is reduced to this compound.
Mitsunobu Reaction: The Mitsunobu reaction provides a mild alternative for forming the ether bond, particularly when dealing with sensitive substrates. missouri.eduorganic-chemistry.orgnih.gov This reaction couples a primary or secondary alcohol with a nucleophile of pKa ≤ 15, such as a phenol (B47542), using a combination of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). jkchemical.com
Etherification: 2-Nitrophenol is reacted with phenethyl alcohol in the presence of PPh₃ and DEAD. The reaction proceeds with the formation of a phosphonium (B103445) intermediate that activates the alcohol for nucleophilic attack by the phenoxide. organic-chemistry.org
Reduction: The resulting 1-nitro-2-(2-phenylethoxy)benzene is reduced to the target aniline.
Table 2: Comparison of Classical Etherification Routes
| Method | Phenolic Precursor | Phenethyl Source | Key Reagents | Key Features |
|---|---|---|---|---|
| Williamson | 2-Nitrophenol | 2-Phenylethyl bromide | K₂CO₃, NaH | Economical, common industrial method. |
| Mitsunobu | 2-Nitrophenol | Phenethyl alcohol | PPh₃, DEAD/DIAD | Mild conditions, good for complex substrates, generates stoichiometric byproducts. missouri.edunih.gov |
Advanced Synthetic Techniques for Enhanced Efficiency and Selectivity
Modern synthetic chemistry offers catalytic methods that provide milder reaction conditions, greater functional group tolerance, and often higher yields compared to classical routes.
Catalytic Approaches in C-O and C-N Bond Formation
Transition-metal catalysis, particularly with palladium and copper, has revolutionized the formation of C-O and C-N bonds.
Catalytic C-O Bond Formation (Etherification):
Ullmann Condensation: This copper-catalyzed reaction couples an aryl halide with an alcohol or phenol. wikipedia.orgchemeurope.comorganic-chemistry.org While traditional Ullmann reactions require harsh conditions (high temperatures, stoichiometric copper), modern protocols use catalytic amounts of a copper salt (e.g., CuI) with a ligand (e.g., phenanthroline) to facilitate the coupling of a halo-precursor like 2-bromoaniline (B46623) (or its protected form) with phenethyl alcohol under significantly milder conditions.
Buchwald-Hartwig Etherification: This palladium-catalyzed cross-coupling reaction is a powerful tool for diaryl ether synthesis and can be adapted for alkyl aryl ethers. organic-chemistry.orgorganic-chemistry.org The reaction typically involves coupling an aryl halide or triflate (e.g., a protected 2-bromoaniline) with an alcohol (phenethyl alcohol) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a specialized phosphine ligand (e.g., a biarylphosphine).
Catalytic C-N Bond Formation (Amination):
Buchwald-Hartwig Amination: This is the preeminent method for forming aryl amines via palladium-catalyzed cross-coupling. wikipedia.orgtcichemicals.com To synthesize this compound, this reaction would couple an aryl halide or triflate, such as 1-bromo-2-(2-phenylethoxy)benzene, with an amine source (e.g., ammonia, or an ammonia equivalent like benzophenone (B1666685) imine followed by hydrolysis). The reaction requires a palladium precatalyst, a sterically hindered phosphine ligand, and a base. wikipedia.org This method offers excellent functional group tolerance but relies on the availability of the substituted aryl halide precursor.
Table 3: Overview of Advanced Catalytic Methods
| Bond Formed | Reaction Name | Catalyst System (Example) | Reactant 1 | Reactant 2 |
|---|---|---|---|---|
| C-O (Ether) | Ullmann Condensation | CuI / Ligand (e.g., Phenanthroline) | 2-Bromoaniline | Phenethyl alcohol |
| C-O (Ether) | Buchwald-Hartwig Etherification | Pd(OAc)₂ / Phosphine Ligand | 2-Bromonitrobenzene | Phenethyl alcohol |
| C-N (Amine) | Buchwald-Hartwig Amination | Pd₂(dba)₃ / Phosphine Ligand | 1-Bromo-2-(2-phenylethoxy)benzene | Ammonia Equivalent |
Microwave-Assisted Synthetic Protocols for this compound Derivatives
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to significant reductions in reaction times, increased yields, and enhanced chemoselectivity. beilstein-journals.org The application of microwave irradiation can be particularly advantageous in the synthesis of aniline derivatives, where traditional heating methods may require prolonged reaction times and harsh conditions. nih.govbibliotekanauki.pl
While specific microwave-assisted protocols for this compound are not extensively detailed in the literature, analogous syntheses of related aniline derivatives provide a strong basis for developing such methods. For instance, the aromatic nucleophilic substitution of 2-chloropyrimidines with various anilines has been successfully achieved under microwave conditions, demonstrating the efficacy of this technology in forming C-N bonds. nih.govrsc.org Similarly, the synthesis of N-arylformamides from anilines and formic acid is significantly accelerated by microwave heating. bibliotekanauki.pl
Two primary retrosynthetic pathways for this compound are the formation of the ether linkage (Ullmann or Williamson-type synthesis) and the formation of the C-N bond (Buchwald-Hartwig or Goldberg-type reaction). wikipedia.orgorganic-chemistry.org Microwave irradiation has been shown to be effective for both types of transformations.
Microwave-Assisted Ullmann-type Ether Synthesis: The copper-catalyzed coupling of 2-aminophenol with a phenylethyl halide could be a viable route. Microwave heating can accelerate this reaction, which traditionally requires high temperatures and long reaction times. wikipedia.orgscience.gov The use of a suitable copper catalyst and a polar, high-boiling solvent is typical for such reactions. wikipedia.org
Microwave-Assisted Buchwald-Hartwig Amination: A palladium-catalyzed coupling between 2-bromo(or triflate)-phenylethoxybenzene and an amine source is another key strategy. beilstein-journals.org Microwave-assisted Buchwald-Hartwig couplings have been reported to proceed with remarkable efficiency, often completing in minutes rather than hours. beilstein-journals.orgscience.gov
The following table summarizes conditions used in microwave-assisted syntheses of analogous aniline derivatives, which could be adapted for the synthesis of this compound derivatives.
| Reaction Type | Reactants | Catalyst/Reagents | Solvent | Power/Temp | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Nucleophilic Substitution | 2-chloro-4,6-dimethylpyrimidine, Aniline | - | Ethanol | 150 °C | 10 min | 91% | nih.gov |
| Buchwald-Hartwig Amination | 2-Bromo-13α-estrone-3-benzyl ether, Aniline derivatives | Pd(OAc)₂, X-Phos, KOt-Bu | Toluene | 150 °C | 30 min | Good to Excellent | beilstein-journals.org |
| Formamide Synthesis | Aniline, Formic acid | - | Solvent-free | 350 W | - | - | bibliotekanauki.pl |
| Ullmann Coupling | Bromaminic acid, Alkyl/aryl amines | Elemental Copper | Phosphate (B84403) buffer | - | 2-30 min | - | science.gov |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These principles are increasingly integral to modern synthetic chemistry.
Key green chemistry considerations for the synthesis of this compound include:
Catalysis: The use of catalytic amounts of reagents is preferable to stoichiometric ones. For instance, modern Ullmann-type reactions utilize soluble copper catalysts, and Buchwald-Hartwig aminations employ highly efficient palladium catalysts, minimizing metal waste. wikipedia.orgorganic-chemistry.org The development of reusable, heterogeneous catalysts, such as copper nanoparticles on a solid support, further enhances the green credentials of these reactions. organic-chemistry.org
Energy Efficiency: Microwave-assisted synthesis is a prime example of an energy-efficient method, as it dramatically reduces reaction times compared to conventional heating. bibliotekanauki.plrasayanjournal.co.in
Safer Solvents and Reaction Conditions: A major goal of green chemistry is to replace hazardous organic solvents with safer alternatives like water, ethanol, or ionic liquids. rasayanjournal.co.in For example, Ullmann coupling reactions have been successfully performed in phosphate buffer. science.gov Furthermore, solvent-free reaction conditions, where the reactants themselves act as the solvent, represent an ideal green approach. rsc.org
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multi-component reactions are a powerful strategy for improving atom economy. rasayanjournal.co.in While not directly reported for this compound, designing a one-pot synthesis that combines etherification and a subsequent reaction would align with this principle.
Optimization of Synthetic Pathways and Reaction Conditions
The optimization of a synthetic route is a critical process that aims to maximize the reaction yield and product purity while minimizing costs, reaction time, and environmental impact. semanticscholar.org This often involves systematically varying reaction parameters such as temperature, solvent, catalyst, and reactant ratios.
Yield Enhancement and Purity Control Strategies
For the synthesis of this compound, optimization would focus on the key bond-forming steps.
For Ullmann-type Ether Synthesis: Traditional Ullmann reactions often required harsh conditions and stoichiometric copper. wikipedia.org Modern methods have significantly improved yields and purity by using soluble copper catalysts supported by ligands like diamines or acetylacetonate. wikipedia.org The choice of base and solvent is also crucial; polar, high-boiling solvents like N-methylpyrrolidone or dimethylformamide are common, but optimization may lead to greener alternatives. wikipedia.org
For Buchwald-Hartwig Amination: The efficiency of this reaction is highly dependent on the choice of palladium precursor and, most importantly, the phosphine ligand. beilstein-journals.orgwikipedia.org The development of sterically hindered and electron-rich ligands (e.g., X-Phos, CM-phos) has enabled the coupling of a wide range of aryl halides and amines with high efficiency and functional group tolerance. beilstein-journals.orgorgsyn.org Optimization involves screening different combinations of ligands, bases (e.g., KOt-Bu, K₂CO₃), and solvents (e.g., toluene, dioxane). beilstein-journals.orgorgsyn.org
Modern approaches like high-throughput experimentation (HTE) and machine learning algorithms can rapidly screen a vast array of reaction conditions to identify the optimal parameters for yield and purity with minimal experiments. semanticscholar.org
The following table illustrates the optimization of a related reaction, showing the significant impact of the choice of Lewis acid and solvent on the product yield.
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | BF₃·OEt₂ | Toluene | 110 | 12 | 0 |
| 2 | TiCl₄ | Toluene | 110 | 10 | 18 |
| 3 | AlCl₃ | Toluene | 110 | 10 | 16 |
| 4 | Me₃Al | Toluene | 110 | 8 | 85 |
| 5 | TMS-OTf | Toluene | 110 | 12 | 35 |
| 6 | Me₃Al | DCM | 40 | 12 | 45 |
| 7 | Me₃Al | Dioxane | 100 | 10 | 75 |
Scalability Considerations for Laboratory Synthesis
Scaling up a chemical synthesis from a small, exploratory scale (milligrams) to a larger laboratory scale (grams or kilograms) presents several challenges. Factors that are negligible on a small scale, such as heat transfer, mixing efficiency, and the duration of additions, can become critical for achieving consistent results and ensuring safety on a larger scale.
For the synthesis of this compound, key scalability considerations include:
Heat Management: Exothermic reactions require careful temperature control to prevent runaways. While microwave heating is efficient on a small scale, its scalability can be limited by the penetration depth of the microwaves. For larger scales, traditional jacketed reactors with controlled heating and cooling systems are often more practical.
Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates. As the reactor volume increases, the efficiency of standard magnetic stirring may decrease, necessitating the use of overhead mechanical stirrers.
Purification: Purification methods must also be scalable. While flash column chromatography is common in research labs, it can become cumbersome and solvent-intensive for large quantities of product. Alternative methods like recrystallization or distillation, if applicable, are often preferred for large-scale purification.
Several synthetic methodologies are noted for their scalability. The Buchwald-Hartwig amination, for example, has been shown to be amenable to large-scale synthesis with no special techniques required. orgsyn.org There are also reports of successful gram-scale syntheses of complex molecules using optimized protocols, demonstrating that careful planning allows for effective laboratory-scale production. nih.gov One study detailed the successful scale-up of a reaction to the 1.0 mole level, highlighting the potential for significant production in a laboratory setting. beilstein-journals.orgnih.gov
Molecular Structure, Conformation, and Isomerism of 2 2 Phenylethoxy Aniline
Theoretical Conformational Analysis
Computational chemistry serves as a powerful tool for investigating the structure and properties of molecules. journalajopacs.com Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are particularly valuable for mapping the potential energy surface of flexible molecules, identifying stable conformers, and quantifying the energy barriers between them. researchgate.netchemrxiv.orgrsc.org Such theoretical studies allow for a detailed understanding of the molecule's dynamic behavior in different environments. scirp.org
The conformational landscape of 2-(2-Phenylethoxy)aniline (B2738759) is primarily defined by the torsion angles around three key bonds: the Aniline(C)-O bond, the O-CH₂ bond, and the CH₂-CH₂ bond of the ethyl linker. Rotation around these bonds is not entirely free but is hindered by specific energy barriers. researchgate.netresearchgate.net
Anti Conformer: Characterized by a dihedral angle of approximately 180°. In this extended conformation, the aniline (B41778) and phenyl rings are positioned far from each other.
Gauche Conformer: Characterized by a dihedral angle of approximately ±60°. This conformation results in a more folded structure where the two aromatic rings are brought into closer proximity.
The relative stability of these conformers is influenced by a balance of steric hindrance and weaker intramolecular forces. The energy barriers for rotation around N-C and C-C single bonds in similar flexible linkers can range from a few to over 10 kcal/mol, depending on the substituents and the molecular environment. researchgate.netcsic.es Theoretical calculations using DFT can precisely model these barriers and identify the lowest energy (preferred) conformers. researchgate.net
| Torsion Angle | Conformation | Approximate Dihedral Angle | Description |
|---|---|---|---|
| Aniline(C)-O-CH₂-CH₂ | Gauche | ~±60° | A folded structure bringing the aromatic rings into closer proximity. |
| Aniline(C)-O-CH₂-CH₂ | Anti | ~180° | An extended structure placing the aromatic rings far apart. |
Intramolecular hydrogen bonds play a crucial role in stabilizing specific conformations. In this compound, a potential hydrogen bond can form between one of the hydrogen atoms of the amino (-NH₂) group and the ether oxygen atom (N-H···O).
The existence and strength of such a bond would significantly influence the conformational preference. A conformation that allows for this hydrogen bond would be energetically favored, leading to a more compact, cyclic-like structure. This is a common feature in related molecules; for instance, in derivatives of N-(2-phenylethyl)nitroaniline, strong intramolecular N-H···O hydrogen bonds are formed with an adjacent nitro group, dictating the molecular geometry. nih.govnih.govresearchgate.netdntb.gov.ua The formation of these bonds can rigidify the molecular backbone and define the orientation of attached groups. researchgate.net The presence of a stable intramolecular hydrogen bond in this compound would likely favor a gauche-like conformation to satisfy the geometric requirements for optimal bond distance and angle.
Stereochemical Considerations
The parent molecule, this compound, is achiral and does not have any stereocenters. However, stereochemical considerations become highly relevant for its derivatives or in specific synthetic pathways.
Chirality can be introduced into the molecule in several ways:
Synthesis from Chiral Precursors: If the synthesis involves chiral starting materials, such as a chiral phenylethanol derivative, the resulting this compound product would be enantiomerically pure or enriched.
Derivatization: Substitution on the ethyl linker, for example, at one of the CH₂ groups, would create a chiral center, leading to a pair of enantiomers (R/S isomers). The synthesis and separation of stereoisomers are critical in pharmaceutical applications, as different enantiomers can have distinct biological activities. nih.gov Methodologies for the enantioselective synthesis of related chiral aniline derivatives often rely on chiral catalysts or auxiliaries to control the stereochemical outcome.
Analysis of Aromatic Ring Orientations and Flexible Linker Dynamics
The flexible two-carbon ethoxy linker allows the aniline and phenyl rings to adopt a range of relative orientations. The dynamics of this linker directly govern the extent of potential intramolecular π-π interactions between the aromatic systems.
The conformational state of the ethyl linker is directly correlated with the orientation of the two rings. nih.govnih.gov
In the anti conformation, the extended linker forces the two aromatic rings to be positioned far apart, often in a nearly parallel arrangement. nih.govnih.gov
In the gauche conformation, the folded linker brings the rings closer together, often resulting in a nearly perpendicular orientation to avoid steric clash. nih.gov
| Linker Conformation | Relative Ring Orientation | Governing Factor |
|---|---|---|
| Anti | Parallel | The extended nature of the linker minimizes steric hindrance between the rings. nih.govnih.gov |
| Gauche | Perpendicular | A folded linker brings the rings into proximity, requiring a non-parallel orientation to avoid steric clash. nih.gov |
Reactivity and Reaction Mechanisms of 2 2 Phenylethoxy Aniline
Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) and Phenylethoxy Phenyl Rings
The structure of 2-(2-phenylethoxy)aniline (B2738759) presents two aromatic rings that can undergo electrophilic aromatic substitution (EAS). The general mechanism for EAS involves the attack of an electrophile by the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. pressbooks.pub A subsequent deprotonation step restores the ring's aromaticity. pressbooks.pub
The reactivity and regioselectivity of these substitutions are governed by the nature of the substituents on each ring.
Aniline Ring: The aniline ring is substituted with a primary amino group (-NH₂) and a phenylethoxy group (-OCH₂CH₂Ph). The amino group is a powerful activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring, stabilizing the arenium ion. The phenylethoxy group is also an activating, ortho, para-directing substituent. Given that the amino group is one of the strongest activating groups, electrophilic attack is highly favored on this ring. Substitution will predominantly occur at the positions para and ortho to the amino group. The para position (C4) is sterically more accessible than the ortho position (C6).
Phenylethoxy Phenyl Ring: This ring is monosubstituted with an ethoxy-aniline group. This substituent is activating and directs incoming electrophiles to the ortho and para positions. However, the aniline ring is significantly more activated due to the potent electron-donating nature of the amino group. Therefore, electrophilic substitution on the phenylethoxy phenyl ring would likely require harsher conditions or prior modification of the aniline ring, for instance, by protecting the highly reactive amino group.
One significant challenge in the electrophilic substitution of anilines is their reaction with Lewis acid catalysts required for reactions like Friedel-Crafts alkylation and acylation. libretexts.org The basic amino group forms a complex with the Lewis acid, which converts the -NH₂ group into a strongly deactivating, meta-directing group. libretexts.org
Nucleophilic Reactivity of the Amine Functionality
The primary amino group (-NH₂) possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic. This allows it to participate in a variety of reactions, including alkylation, acylation, and condensation. vulcanchem.comchemguide.co.uk The ortho-substitution of the phenylethoxy group may reduce steric hindrance compared to other isomers, potentially increasing the amine's reactivity in nucleophilic substitutions.
The nucleophilic nitrogen of this compound can react with alkyl halides to form secondary and tertiary amines. smolecule.com Similarly, it reacts with acylating agents like acyl chlorides or acid anhydrides in a process known as acylation or ethanoylation (if using an acetyl group). chemguide.co.uk This reaction yields an N-substituted amide, for example, N-(2-(2-phenylethoxy)phenyl)acetamide. chemguide.co.uk
This acylation is a common strategy in organic synthesis. It serves to protect the amine functionality and to moderate the high reactivity of the aniline ring during subsequent reactions like nitration or halogenation. The resulting acetamido group is still an ortho, para-director but is less activating than the amino group, which helps to prevent polysubstitution and unwanted oxidation. chemguide.co.uk The protecting group can later be removed by hydrolysis. chemguide.co.uk
| Reaction Type | Reagent Example | Product Type |
| Alkylation | Methyl Iodide (CH₃I) | Secondary Amine |
| Acylation | Acetyl Chloride (CH₃COCl) | Amide |
| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Amide |
As a primary amine, this compound can undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. wikipedia.org Schiff bases are compounds containing a carbon-nitrogen double bond (C=N), where the nitrogen is connected to an aryl or alkyl group but not hydrogen. wikipedia.org
The reaction mechanism proceeds in two main steps under acidic or basic catalysis:
Carbinolamine Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate called a carbinolamine or hemiaminal. eijppr.com
Dehydration: The carbinolamine is unstable and undergoes dehydration (loss of a water molecule) to form the stable imine double bond. eijppr.com
These reactions are typically reversible. eijppr.com Schiff bases derived from anilines are of significant interest due to their wide range of applications, including in the synthesis of various biologically active compounds. internationaljournalcorner.com
Cyclization Reactions and Heterocycle Formation Utilizing this compound as a Precursor
The structure of this compound, with its ortho-disposed amine and phenylethoxy side chain, makes it a valuable precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions.
Research on analogous compounds demonstrates several potential cyclization pathways:
Oxazonine Formation: Tertiary anilines closely related to this compound, specifically 2-(2-vinyl)phenoxy-tert-anilines, have been shown to undergo thermal cyclization via a [1,n]-hydride transfer mechanism to form eight-membered heterocyclic rings known as oxazonines. nih.gov This suggests that under appropriate conditions, this compound derivatives could potentially form similar medium-sized rings.
Indole Synthesis: The intramolecular hydroamination of 2-alkynylanilines is a well-established method for synthesizing indoles. researchgate.net If the phenylethoxy group in this compound were replaced with a phenylethynyl group, the resulting 2-(phenylethynyl)aniline could readily cyclize in the presence of various metal catalysts (e.g., ZnBr₂) to form 2-phenyl-1H-indole. researchgate.net
Isoquinoline (B145761) Synthesis: Domino reactions involving substituted anilines have been developed to create complex heterocycles like 1-aminoisoquinolines. nih.govd-nb.infobeilstein-journals.org For example, the reaction between an aniline and a 2-(2-oxo-2-phenylethyl)benzonitrile involves a nucleophilic addition by the amine followed by an intramolecular cyclization to form the isoquinoline core. nih.govd-nb.infobeilstein-journals.org This highlights the utility of the aniline nucleophile in initiating complex cyclization cascades.
| Precursor Type | Key Reaction | Heterocyclic Product |
| 2-(2-Vinyl)phenoxy-tert-aniline | Thermal [1,n]-H transfer/cyclization | Oxazonine |
| 2-(Phenylethynyl)aniline | Intramolecular Hydroamination | Indole |
| Aniline + 2-(2-Oxo-2-phenylethyl)benzonitrile | Domino Nucleophilic Addition/Cyclization | 1-Aminoisoquinoline |
Oxidative and Reductive Transformations
The susceptibility of this compound to oxidation and reduction is primarily centered on the aniline moiety.
Oxidation: Aromatic amines are sensitive to oxidation. The amino group can be oxidized by various reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) to yield a range of products, including nitroso, nitro, or even quinone-type compounds, depending on the specific reagents and reaction conditions. The presence of the electron-rich ring makes it prone to oxidative polymerization, forming complex colored materials. The oxidation potentials of anilines have been studied extensively, confirming their role as reductants in various chemical processes. nih.gov
Reduction: The amine group in this compound is already in a reduced state. Reduction reactions are more relevant for derivatives of this compound. For instance, if a nitro group were introduced onto one of the aromatic rings via electrophilic aromatic substitution (e.g., forming 4-nitro-2-(2-phenylethoxy)aniline), this nitro group could be readily reduced back to an amino group using standard methods like catalytic hydrogenation (H₂ with a Pd, Pt, or Ni catalyst) or metal-acid combinations. evitachem.com
Kinetic and Thermodynamic Studies of Key Reactions
While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature, general principles of physical organic chemistry allow for a robust estimation of its behavior. The reactivity of this compound is primarily dictated by the interplay of the electron-donating amino group (-NH₂) and the phenylethoxy group at the ortho position.
Key reactions for anilines include electrophilic aromatic substitution on the benzene (B151609) ring and reactions at the nitrogen atom, such as N-alkylation. The phenylethoxy group, being an ether, is generally considered an activating group in electrophilic aromatic substitution due to the electron-donating resonance effect of the oxygen atom, which increases electron density at the ortho and para positions of the ring. However, its bulky nature can also introduce steric hindrance.
In a study on the ring opening of epoxides with various substituted anilines, it was observed that electron-donating groups on the aniline ring enhance the reaction rate. acs.org For instance, anilines with electron-donating groups showed higher product yields compared to those with electron-withdrawing groups, a finding that correlates with the nucleophilicity of the aniline. acs.org
The thermodynamics of such reactions, including the change in Gibbs free energy (ΔG), can be computationally modeled. For the reaction of anilines with epoxides, the formation energy of the products was calculated to be in the range of -30 ± 11 kJ/mol, indicating a thermodynamically favorable process. nih.gov Steric hindrance from ortho substituents, however, was found to negatively impact the yield, suggesting a less favorable formation energy for these isomers. nih.gov
Interactive Data Table: Effect of Substituents on Aniline Reactivity in Epoxide Ring Opening
Below is a representative data table illustrating the influence of substituents on the yield of the ring-opening reaction between substituted anilines and an epoxide, as described in a computational and experimental study. acs.org
| Substituent on Aniline | Position | Electronic Effect | Product Yield (%) in Nitromethane |
| p-CH₃ | para | Electron-donating | 90 |
| p-CF₃ | para | Electron-withdrawing | 54 |
| p-F | para | Electron-withdrawing | 62 |
| o,o-di-CH₃ | ortho | Electron-donating/Steric | Low Yield |
Note: This data is for analogous substituted anilines and is used to infer the expected reactivity of this compound.
Transition State Analysis and Reaction Pathway Modeling
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions through transition state analysis and reaction pathway modeling. mit.eduresearchgate.net For a molecule like this compound, these methods can predict the most likely pathways for its reactions and the structures of the high-energy transition states.
For instance, in the N-alkylation of anilines, a common reaction, computational models such as Density Functional Theory (DFT) can be employed to calculate the activation barriers for the reaction. These calculations would model the approach of the alkylating agent to the nitrogen atom of this compound, considering the steric hindrance imposed by the ortho-phenylethoxy group. The transition state would likely involve the partial formation of a new N-C bond and the partial breaking of the bond in the alkylating agent.
In a study on the reaction of 2-phenylethyl benzenesulphonates with anilines, a dissociative SN2 mechanism was proposed, which proceeds through a four-centre transition state in the aryl-unassisted pathway. researchgate.net For reactions involving this compound, similar computational modeling could be used to visualize the transition state geometry and calculate its energy, providing insight into the reaction kinetics.
Modern machine-learning models are also being developed to predict transition state structures with increasing accuracy and speed, which could be applied to reactions of complex molecules like this compound. mit.edu
Substituent Effects on Reactivity (e.g., Hammett Correlation)
The Hammett equation is a valuable tool for quantifying the effect of substituents on the reactivity of aromatic compounds. acs.orgresearchgate.net It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted aromatic compound to that of the unsubstituted compound through a substituent constant (σ) and a reaction constant (ρ).
The equation is given by: log(k/k₀) = ρσ
While a specific Hammett plot for this compound is not available in the searched literature, the principles of the Hammett correlation can be applied to understand its reactivity. The phenylethoxy group is an alkoxy group, which is an electron-donating group. The Hammett constant for an ortho-alkoxy group can be influenced by both electronic and steric effects, which sometimes leads to deviations from the linear relationship observed for meta and para substituents. quora.comlibretexts.org
In general, electron-donating groups have negative σ values, and for a reaction with a positive ρ value (where a negative charge is built up in the transition state), they will increase the reaction rate. chemistrysteps.com For example, in the case of electrophilic aromatic substitution on the aniline ring, the electron-donating phenylethoxy group would be expected to increase the rate of reaction.
Interactive Data Table: Representative Hammett Substituent Constants (σ)
The following table provides Hammett constants for related substituents to illustrate the electronic effect that would be considered for the phenylethoxy group.
| Substituent | σ_meta | σ_para |
| -OCH₃ | 0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
| -H | 0.00 | 0.00 |
| -Cl | 0.37 | 0.23 |
| -NO₂ | 0.71 | 0.78 |
Source: Data derived from general chemistry resources on Hammett constants. chemistrysteps.com
The ortho position of the phenylethoxy group in this compound introduces complexity due to the "ortho effect," which is a combination of steric and electronic factors that can influence reactivity in ways not captured by the standard Hammett equation. quora.com For reactions involving the amino group, the bulky phenylethoxy substituent would likely exert a steric hindrance effect, potentially slowing down the reaction rate compared to a less hindered aniline. quora.com
An in-depth exploration of the synthetic pathways and structural modifications of this compound reveals a versatile scaffold for chemical derivatization. Researchers have explored various strategies to modify this core structure, aiming to alter its physicochemical properties and biological activities. These modifications primarily target the amine nitrogen, the phenylethoxy moiety, and the aromatic rings, leading to a diverse library of analogues. The study of these derivatives provides valuable insights into structure-activity and structure-property relationships, guided by modern spectroscopic and computational techniques.
Computational and Theoretical Investigations of 2 2 Phenylethoxy Aniline and Its Derivatives
Quantum Chemical Calculations (e.g., DFT, Ab Initio, Semi-Empirical Methods)
Quantum chemical calculations are indispensable tools for exploring the molecular properties of organic compounds like 2-(2-Phenylethoxy)aniline (B2738759). Density Functional Theory (DFT) is a particularly favored method due to its balance of computational cost and accuracy. researchgate.netscirp.org Typically, calculations are performed using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to obtain optimized molecular geometries and electronic properties. researchgate.netthaiscience.inforesearchgate.net For flexible molecules, it is crucial to perform a thorough conformational search to identify the most stable structures, as properties can be highly dependent on the three-dimensional arrangement of the atoms. nih.govacs.org These methods allow for the precise calculation of electronic states, energies, and the simulation of various spectra from first principles. nih.gov
The electronic character of a molecule is fundamentally described by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between these two orbitals is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. scirp.orgnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, which is a common characteristic for aniline derivatives. umn.edu Conversely, the LUMO would likely be distributed across the phenoxy moiety and the adjoining ethyl bridge. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic transitions. nih.gov Studies on similar aniline derivatives using DFT calculations have established these general trends. thaiscience.inforesearchgate.nettci-thaijo.org
Illustrative Frontier Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.5 to -5.5 | Indicates the molecule's capacity as an electron donor. |
| ELUMO | -1.8 to -0.8 | Reflects the molecule's capacity as an electron acceptor. |
Note: These values are illustrative and based on typical DFT results for analogous aromatic amines and ethers.
Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is invaluable for structural confirmation and analysis. researchgate.netnih.govarticle4pub.com
IR Frequencies: Theoretical vibrational analysis can predict the infrared spectrum, identifying characteristic frequencies for functional groups. For this compound, key vibrations would include N-H stretching of the amine group, C-O-C stretching of the ether linkage, and various C-H and C=C stretching modes of the aromatic rings. Calculated spectra are often scaled to better match experimental data. scirp.orgmaterialsciencejournal.org
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions are instrumental in assigning experimental spectra and confirming molecular structures. acs.org
UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions, typically π→π* and n→π* transitions in aromatic systems. materialsciencejournal.orgfrontiersin.orgscirp.org The calculated transitions for this compound would primarily involve the promotion of electrons from orbitals on the aniline ring to orbitals associated with the phenyl group.
Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Predicted Data | Assignment |
|---|---|---|
| IR | ~3400-3500 cm⁻¹ | N-H stretching |
| ~1250-1200 cm⁻¹ | Aryl-O stretching (asymmetric) | |
| ~1600-1450 cm⁻¹ | Aromatic C=C stretching | |
| ¹H NMR | ~6.6-7.3 ppm | Aromatic protons |
| ~4.1 ppm | -O-CH₂- protons | |
| ~3.1 ppm | -CH₂-Ph protons | |
| ~3.6 ppm | -NH₂ protons | |
| ¹³C NMR | ~148 ppm | C-N aromatic carbon |
| ~115-130 ppm | Other aromatic carbons | |
| ~68 ppm | -O-CH₂- carbon | |
| ~39 ppm | -CH₂-Ph carbon |
| UV-Vis | ~240 nm, ~290 nm | π→π* transitions |
Note: Data are representative values based on calculations for similar functional groups and molecular structures.
Molecular Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. thaiscience.infotci-thaijo.org The MEP map uses a color scale to represent different potential values on the electron density surface.
Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. For this compound, these would be concentrated around the electronegative nitrogen and oxygen atoms. researchgate.net
Blue regions denote positive electrostatic potential, corresponding to electron-deficient areas prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amine group.
Green regions represent neutral or weakly interacting areas.
An MEP analysis of this molecule would clearly identify the lone pairs on the nitrogen and oxygen atoms as the primary sites for interaction with electrophiles, while the amine protons would be the main sites for hydrogen bonding or interaction with nucleophiles. researchgate.net
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into mechanisms that are difficult to probe experimentally. mdpi.com For a molecule like this compound, theoretical modeling could be used to investigate its synthesis, for example, via a Williamson ether synthesis or a Buchwald-Hartwig amination.
This modeling involves:
Locating Reactants, Intermediates, and Products: The geometries of all species along a proposed reaction coordinate are optimized to find their minimum energy structures.
Identifying Transition States (TS): The highest energy point along the reaction path, the transition state, is located. This structure is a saddle point on the potential energy surface.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is a key factor governing the reaction rate.
Such studies can elucidate the feasibility of different reaction pathways and explain observed product selectivities. For instance, modeling the enzymatic acetylation of 2-aminophenol (B121084), a related precursor, has helped to clarify its reaction kinetics and mechanism. acs.org
Noncovalent Interaction Analysis (e.g., Hydrogen Bonding, Dispersion Interactions)
Noncovalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and intermolecular recognition properties of flexible molecules like this compound. nih.govmdpi.comacs.org These interactions, though weaker than covalent bonds, collectively play a significant role. rsc.org
Key NCIs for this molecule would include:
Intramolecular Hydrogen Bonding: A potential hydrogen bond could form between one of the N-H protons of the amine group and the ether oxygen atom. This interaction would influence the molecule's preferred conformation, creating a more compact structure.
Dispersion Interactions: These are ubiquitous attractive forces that would be present throughout the molecule, contributing to its conformational stability.
Advanced computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Reduced Density Gradient (RDG) analysis can be used to visualize and quantify these weak interactions, providing a detailed map of the stabilizing forces within the molecule. nih.gov
Advanced Spectroscopic Characterization Techniques for In Depth Analysis of 2 2 Phenylethoxy Aniline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum is used to identify the number and type of hydrogen atoms. For 2-(2-Phenylethoxy)aniline (B2738759), distinct signals would be expected for the protons on the aniline (B41778) ring, the phenyl ring, and the ethyl bridge. The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The predicted chemical shifts are based on the known effects of the amine (-NH₂) and ether (-O-) functionalities.
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aniline Ring (C1-C6) | Aromatic | ~6.6 - 7.2 | ~115 - 148 |
| Amine (-NH₂) | Amine | ~3.5 - 4.5 (broad singlet) | N/A |
| Ethoxy Bridge (-O-CH₂-CH₂-) | Aliphatic | -OCH₂-: ~4.2 (triplet) -CH₂-Ph: ~3.1 (triplet) | -OCH₂-: ~68 -CH₂-Ph: ~39 |
| Phenyl Ring (C7-C12) | Aromatic | ~7.2 - 7.4 | ~126 - 138 |
2D NMR: To confirm the assignments from 1D spectra and establish connectivity, 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a key cross-peak would be observed between the two methylene (B1212753) groups of the ethyl bridge (~4.2 ppm and ~3.1 ppm), confirming their adjacency. Correlations between adjacent protons on both aromatic rings would also be visible, aiding in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond couplings). creative-biostructure.comnih.gov It provides an unambiguous link between the ¹H and ¹³C assignments. For example, the proton signal at ~4.2 ppm would show a correlation to the carbon signal at ~68 ppm, confirming the -OCH₂- group.
Variable Temperature (VT) NMR: The ethoxy bridge of this compound has rotational freedom around its C-C and C-O single bonds. VT-NMR can provide insight into these conformational dynamics. researchgate.netscielo.brnih.gov At room temperature, rapid rotation typically results in sharp, averaged signals. However, upon cooling, the rate of interconversion between different rotational isomers (rotamers) may decrease. If the energy barrier to rotation is sufficiently high, this can lead to signal broadening or decoalescence, and at very low temperatures, the emergence of separate signals for each distinct conformer. nih.gov Studying these changes allows for the calculation of the energetic barriers to bond rotation.
X-ray Crystallography for Solid-State Structure Determination and Packing Analysis
X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsion angles. While no public crystal structure of this compound is currently available, this technique would be crucial for understanding its three-dimensional arrangement and intermolecular interactions in the crystalline form.
A crystallographic analysis would reveal:
Molecular Conformation: The exact spatial orientation of the two aromatic rings relative to each other and the conformation of the flexible ethoxy linker.
Intermolecular Interactions: The primary amine group is a hydrogen bond donor, and the ether oxygen is a potential acceptor. It is highly probable that the crystal packing would be dominated by intermolecular hydrogen bonds involving the -NH₂ group. researchgate.netresearchgate.net Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules would likely play a significant role in stabilizing the crystal lattice.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce structural information from its fragmentation patterns. For this compound (C₁₄H₁₅NO), the expected molecular weight is 213.12 g/mol .
Under electron ionization (EI), the molecule would first form a molecular ion (M•⁺) at m/z ≈ 213. This ion is energetically unstable and would undergo fragmentation. uni-saarland.dewikipedia.org The fragmentation pattern is predictable based on the functional groups present.
Key predicted fragmentation pathways include:
Benzylic Cleavage: The most favorable fragmentation would likely be the cleavage of the bond between the two ethyl carbons, leading to the formation of a highly stable benzyl (B1604629) cation (C₇H₇⁺), which rearranges to the tropylium (B1234903) ion. This would produce a very intense base peak at m/z = 91 .
Alpha-Cleavage to Nitrogen: Cleavage of the C-C bond adjacent to the ether oxygen can occur, leading to a fragment at m/z = 120 ([M-C₇H₇]⁺).
Ether Cleavage: Cleavage of the C-O bonds can lead to fragments corresponding to the phenoxy cation at m/z = 93 or the phenylethyl cation at m/z = 105 .
| m/z | Proposed Fragment Ion | Notes |
|---|---|---|
| 213 | [C₁₄H₁₅NO]•⁺ | Molecular Ion (M•⁺) |
| 120 | [C₈H₈NO]⁺ | Loss of benzyl radical (•C₇H₇) |
| 105 | [C₈H₉]⁺ | Phenylethyl cation from C-O cleavage |
| 93 | [C₆H₅O]⁺ | Phenoxy cation from C-O cleavage |
| 91 | [C₇H₇]⁺ | Tropylium ion; likely the base peak |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.comcuni.cz These two methods are complementary and together offer a comprehensive vibrational profile.
For this compound, the key expected vibrational modes are:
N-H Vibrations: The primary amine group will show two characteristic N-H stretching bands in the region of 3350-3450 cm⁻¹ in the IR spectrum. An N-H bending (scissoring) mode is expected around 1600-1650 cm⁻¹. materialsciencejournal.org
C-H Vibrations: Aromatic C-H stretching vibrations will appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl bridge will be observed just below 3000 cm⁻¹.
C-O-C Ether Vibrations: The most characteristic vibration for the ether linkage is the strong, asymmetric C-O-C stretch, expected around 1240-1260 cm⁻¹. A symmetric stretch would appear near 1040-1050 cm⁻¹.
Aromatic Ring Vibrations: C=C stretching vibrations within the two aromatic rings will produce several bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending modes below 900 cm⁻¹ can help confirm the substitution patterns of the rings.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) |
|---|---|---|---|
| 3350 - 3450 | N-H Stretch (asymmetric & symmetric) | Primary Amine | Medium |
| 3000 - 3100 | C-H Stretch | Aromatic | Medium-Weak |
| 2850 - 2960 | C-H Stretch | Aliphatic (-CH₂-) | Medium |
| 1600 - 1650 | N-H Bend | Primary Amine | Medium |
| 1450 - 1600 | C=C Stretch | Aromatic Ring | Medium-Strong |
| 1240 - 1260 | C-O-C Asymmetric Stretch | Aromatic Ether | Strong |
| 1250 - 1335 | C-N Stretch | Aromatic Amine | Medium-Strong |
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the carbon skeleton, such as the aromatic ring breathing modes, which are often weak in the IR spectrum.
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties
UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information about its chromophores and photophysical behavior.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound would be dominated by π → π* transitions within its two aromatic rings. Aniline itself typically shows two absorption bands, one near 230 nm and a second, broader band around 280 nm. researchgate.netnist.gov The presence of the phenoxy group, another chromophore, would lead to a composite spectrum. The ortho-amino substitution on one ring is expected to cause a slight bathochromic (red) shift of the absorption maxima compared to unsubstituted aniline due to the electron-donating nature of the amine group extending conjugation. uomustansiriyah.edu.iq
Fluorescence Spectroscopy: Many aniline derivatives are known to be fluorescent. aatbio.com Upon excitation with light corresponding to one of its absorption bands, this compound is expected to exhibit fluorescence. The emission spectrum would appear at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift). The specific emission maximum, quantum yield, and fluorescence lifetime would need to be determined experimentally and would provide valuable information on the molecule's excited-state properties and relaxation pathways.
Applications of 2 2 Phenylethoxy Aniline in Non Biological/non Clinical Research Domains
Precursor in Organic Synthesis for Fine Chemicals and Intermediates
In the realm of organic synthesis, 2-(2-Phenylethoxy)aniline (B2738759) is a valuable precursor for the creation of fine chemicals and intermediates. Aniline (B41778) and its derivatives are foundational materials in industrial chemistry, frequently used as byproducts in the synthesis of a wide array of chemicals researchgate.net. The molecular structure of this compound, featuring a primary amine group on a substituted benzene (B151609) ring, allows it to undergo a variety of chemical transformations. This reactivity is harnessed to build more complex molecular architectures, making it a key intermediate in multi-step synthetic pathways. For example, aniline derivatives are crucial in producing materials for various sectors, including rubber manufacturing and other industrial applications researchgate.net.
Ligand Chemistry for Metal Complexation and Catalysis
The field of coordination chemistry utilizes aniline derivatives to create ligands that can bind to metal ions, forming complexes with specific catalytic or material properties.
Design and Synthesis of this compound-Derived Ligands
The design of ligands is a critical aspect of modern inorganic and organometallic chemistry, aiming to modify the properties of metal complexes for applications in catalysis and materials science ethernet.edu.etecampus.comwiley.com. While specific research on ligands derived exclusively from this compound is not detailed in the provided results, the general principles of ligand design are well-established for aniline compounds. The amine group in this compound can be readily modified, for instance, through condensation reactions with aldehydes or ketones to form Schiff base ligands. These Schiff bases are important in coordination chemistry due to their ability to form stable complexes with a wide range of transition metals ajol.info. The phenylethoxy group at the ortho position can influence the steric and electronic properties of the resulting ligand, thereby fine-tuning the behavior of the metal center it coordinates to.
Coordination Chemistry with Transition Metals
The coordination of aniline-based ligands to transition metals is a subject of extensive study. Schiff base ligands derived from anilines can form stable complexes with various transition metal ions, impacting enzymatic activity and conferring useful magnetic and catalytic properties ajol.info. The nitrogen atom of the amine or imine group and potentially the oxygen atom from the ether linkage in a this compound-derived ligand can act as donor atoms, binding to a metal center. The geometry and stability of these complexes are crucial for their subsequent application. For instance, palladium(II)-NHC (N-heterocyclic carbene) precatalysts have been developed using aniline as a stabilizing ligand, demonstrating the direct role of aniline derivatives in forming catalytically active metal complexes organic-chemistry.org.
Exploration in Homogeneous or Heterogeneous Catalysis
Transition metal complexes containing aniline-derived ligands are explored for their potential in both homogeneous and heterogeneous catalysis nih.govuniurb.itresearchgate.net. These catalysts are instrumental in a variety of organic reactions, including cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations organic-chemistry.org. The ligand's structure, dictated by the parent aniline derivative, plays a pivotal role in the catalyst's activity, selectivity, and stability. For example, modifying the electronic and steric environment around a palladium center with different aniline-based ligands can fine-tune its catalytic efficiency in challenging cross-coupling reactions organic-chemistry.org. The development of such catalysts is a significant area of research with broad applications in drug discovery and chemical manufacturing uniurb.it.
Material Science Applications
Aniline derivatives are fundamental monomers in the synthesis of advanced materials, particularly in the field of polymer chemistry.
Polymer Chemistry (e.g., Monomer for Conductive Polymers or Advanced Polymeric Materials)
Polyaniline (PANI) is one of the most studied conductive polymers due to its unique electrical and redox properties, high stability, and potential for use in energy-saving devices, sensors, and antistatic coatings nih.gov. The synthesis of PANI derivatives by modifying the aniline monomer is a key strategy to enhance properties like solubility and processability, and to introduce new functionalities nih.govrsc.org.
The chemical or electrochemical oxidation of aniline and its derivatives leads to the formation of polyaniline google.com. By using substituted anilines as monomers, researchers can tailor the final properties of the polymer. For instance, the introduction of substituents can alter the polymer's morphology from heterogeneous structures to more uniform spherical ones rsc.org. Polymers synthesized from substituted anilines can exhibit improved solubility in common organic solvents, allowing for the creation of thin films for applications such as chemical sensors nih.govrsc.org. While the direct polymerization of this compound is not specifically detailed, the principles established from studies on other ortho-substituted anilines suggest its potential as a monomer for creating novel polymeric materials with tailored electronic and physical properties nih.govrsc.orgnih.gov.
Dyes and Pigments Development
While direct evidence for the utilization of this compound in commercial dyes and pigments is not extensively documented in publicly available literature, its chemical structure is fundamentally suited for the synthesis of azo dyes. As an aromatic amine, this compound can serve as a diazo component. The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by coupling with a suitable coupling component, such as a phenol (B47542) or another aromatic amine.
The general process for creating an azo dye from an aniline derivative like this compound would involve reacting it with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. This reactive intermediate is then subjected to a coupling reaction with an electron-rich aromatic compound. The specific chromophore, and thus the color of the resulting dye, is determined by the extended conjugated system formed between the aromatic rings linked by the azo group (-N=N-). The phenylethoxy substituent at the ortho position could influence the dye's final color (bathochromic or hypsochromic shift) and its solubility and fastness properties.
A U.S. patent for aniline series azo reactive dyes mentions the use of various substituents on the aniline ring, including radicals like 2-phenoxyethyl, which is structurally related to the 2-phenylethoxy group. google.com This suggests that such ether linkages are compatible with the synthesis of reactive dyes and can be incorporated to modify the properties of the final colorant.
Table 1: General Synthesis of an Azo Dye from this compound
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Diazotization | This compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 2-(2-Phenylethoxy)benzenediazonium chloride |
| 2 | Azo Coupling | Diazonium salt intermediate, Coupling agent (e.g., Naphthol, Phenol) | Azo Dye |
Use in Sensors or Electronic Materials
The application of this compound in sensors or electronic materials is primarily theoretical, based on its identity as an aniline derivative. Polyaniline (PANI) is one of the most studied conductive polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. nih.gov Substituted anilines can be polymerized to form PANI derivatives with modified properties.
The polymerization of this compound would likely proceed via chemical or electrochemical oxidation, similar to aniline itself. The presence of the bulky 2-phenylethoxy group at the ortho position would significantly influence the polymerization process and the properties of the resulting polymer. Steric hindrance from this substituent could affect the chain propagation and planarity of the polymer, which in turn would impact its electrical conductivity and morphology. nih.govrsc.org
However, such a substituent could also enhance the polymer's solubility in common organic solvents, a significant advantage for processing and fabricating thin films required for sensor and electronic device applications. nih.govresearchgate.net These soluble derivatives could be used to create sensitive layers for chemical sensors, as the polymer's conductivity can change in response to various analytes like ammonia (B1221849) or moisture. nih.govrsc.orgresearchgate.net Research on other ortho-substituted anilines has demonstrated their potential in creating films for gas sensing applications. nih.govresearchgate.net
Table 2: Potential Properties of Poly(this compound) for Sensor Applications
| Property | Projected Influence of the 2-(2-Phenylethoxy) Group | Potential Application |
| Solubility | Increased solubility in organic solvents due to the bulky, non-polar substituent. | Solution-processable films for sensors and electronic devices. |
| Conductivity | Potentially lower than pristine polyaniline due to steric hindrance affecting chain packing and conjugation. | Chemiresistive sensors where a change in conductivity is the sensing signal. |
| Sensitivity | The ether and aromatic moieties in the substituent could offer specific interaction sites for analytes, potentially enhancing sensitivity and selectivity. | Selective chemical sensors for volatile organic compounds or other specific gases. |
| Morphology | The substituent would likely lead to a more amorphous polymer structure compared to the semi-crystalline nature of PANI. | Creation of porous films with a high surface area, beneficial for sensor interaction. |
Role in Agrochemical Research (e.g., as a Synthetic Intermediate)
In agrochemical research, aniline and its derivatives are crucial intermediates for the synthesis of a wide range of active ingredients, including herbicides, fungicides, and insecticides. The chemical structure of this compound, featuring a primary amine on a substituted benzene ring, makes it a viable candidate as a building block for creating more complex agrochemical molecules.
For example, the amine group can be acylated to form amides, a key structural motif in many modern pesticides. Diamide insecticides, such as chlorantraniliprole, are a major class of agrochemicals that often incorporate substituted aniline moieties. nih.govmdpi.com The synthesis pathways for these compounds frequently involve the coupling of a substituted aniline with a carboxylic acid to form the critical amide bond. mdpi.com
The 2-phenylethoxy substituent in this compound could be explored to modulate the biological activity, selectivity, and physicochemical properties (e.g., lipophilicity, systemic movement in plants) of a potential pesticide. While no commercial agrochemicals are explicitly reported to be synthesized from this compound, its structure fits the profile of an intermediate that could be used in the discovery and development of new active ingredients.
Table 3: Potential Agrochemical Scaffolds from this compound
| Agrochemical Class | Synthetic Transformation | Resulting Moiety |
| Amide Fungicides/Insecticides | Acylation with a substituted carboxylic acid chloride or carboxylic acid. | N-(2-(2-Phenylethoxy)phenyl)amide |
| Urea Herbicides | Reaction with an isocyanate. | N-(2-(2-Phenylethoxy)phenyl)-N'-substituted urea |
| Triazole Fungicides | N-alkylation or N-arylation followed by further heterocycle formation. | Substituted aniline core for complex heterocyclic structures. |
Utilization in Analytical Chemistry as a Derivatizing Agent
In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. greyhoundchrom.com Reagents used for this purpose typically react with a specific functional group on the analyte molecule. While this compound is not a commonly cited derivatizing agent, its primary amine group means it could theoretically be used to derivatize compounds containing reactive functional groups like carboxylic acids or carbonyls.
More commonly, however, the primary amine of this compound would itself be the target of derivatization. For analytical purposes, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), it is often necessary to derivatize polar compounds like primary amines to increase their volatility or to introduce a chromophore or fluorophore for enhanced detection. nih.gov
For instance, the amine group of this compound could be acylated or silylated to make it more suitable for GC analysis. For HPLC with UV or fluorescence detection, it could be reacted with reagents like dansyl chloride or FMOC-Cl to attach a highly responsive moiety. libretexts.org
Table 4: Common Derivatization Reactions for the Amine Group of this compound
| Derivatization Method | Reagent Class | Purpose | Analytical Technique |
| Acylation | Acid Anhydrides (e.g., Heptafluorobutyric anhydride) | Increase volatility, improve chromatographic peak shape. | Gas Chromatography (GC) |
| Silylation | Silylating agents (e.g., BSTFA) | Increase volatility and thermal stability. | Gas Chromatography (GC) |
| Fluorescent Tagging | Dansyl Chloride, FMOC-Cl | Introduce a fluorescent group for high-sensitivity detection. | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detector |
| UV Tagging | Benzoyl Chloride | Introduce a UV-absorbing group for enhanced detection. | High-Performance Liquid Chromatography (HPLC) with UV Detector |
Future Research Directions and Unexplored Avenues for 2 2 Phenylethoxy Aniline
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research on 2-(2-Phenylethoxy)aniline (B2738759) should prioritize the development of novel and sustainable synthetic methodologies that move beyond traditional approaches.
Current synthetic strategies often rely on multi-step procedures that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. To address these limitations, researchers are encouraged to explore greener alternatives. This includes the investigation of photocatalytic methods , which utilize visible light to drive chemical transformations under mild conditions. Another promising avenue is the application of flow chemistry , a technique that offers enhanced control over reaction parameters, improved safety, and the potential for scalable, continuous production. nih.govacs.org
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Photocatalysis | Mild reaction conditions, use of renewable energy source (light), high atom economy. | Development of efficient and recyclable photocatalysts, exploration of novel light-induced transformations. |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability, potential for automation. acs.org | Optimization of reactor design and reaction conditions, integration with in-line purification techniques. acs.org |
| Biocatalysis | High selectivity (enantio- and regioselectivity), mild reaction conditions, use of renewable resources. nih.gov | Identification and engineering of suitable enzymes, optimization of reaction media and conditions. |
| One-Pot Syntheses | Reduced work-up steps, improved time and resource efficiency. | Design of cascade reactions that minimize intermediate isolation and purification. |
Exploration of New Reactivity Patterns and Mechanistic Insights
The inherent reactivity of the aniline (B41778) and phenylethoxy functional groups in this compound provides a rich landscape for discovering novel chemical transformations. Future research should aim to uncover new reactivity patterns and gain deeper mechanistic understanding of these reactions.
The aniline moiety is a versatile functional group that can undergo a variety of transformations, including N-alkylation, N-arylation, acylation, and diazotization. Exploring the influence of the ortho-phenylethoxy substituent on the regioselectivity and reactivity of these reactions is a key area for investigation. Furthermore, the development of novel catalytic systems for the functionalization of the aniline ring, such as C-H activation, could lead to the synthesis of a diverse range of derivatives with unique properties.
The phenylethoxy group also presents opportunities for novel reactivity. While ether linkages are generally stable, their cleavage under specific conditions can provide access to valuable phenol (B47542) and ethanol (B145695) derivatives. Mechanistic studies into the selective cleavage of the C-O bonds within the phenylethoxy group, potentially through catalytic or electrochemical methods, would be of significant interest. Additionally, the phenyl ring of the phenylethoxy group could be a target for functionalization, leading to the synthesis of more complex molecular architectures.
| Functional Group | Potential Reactions | Mechanistic Questions to Address |
| Aniline | C-H functionalization, novel coupling reactions, asymmetric catalysis. | Influence of the ortho-substituent on reactivity and regioselectivity, elucidation of catalytic cycles. |
| Phenylethoxy | Selective C-O bond cleavage, functionalization of the terminal phenyl ring. | Development of selective catalysts for ether cleavage, understanding the role of reaction conditions on cleavage pathways. |
Advanced Computational Modeling for Complex Reactivity and Intermolecular Interactions
Computational chemistry offers a powerful toolkit for understanding and predicting the behavior of molecules. Advanced computational modeling will be instrumental in elucidating the complex reactivity and intermolecular interactions of this compound.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity descriptors of the molecule. nih.govresearchgate.net This information can provide valuable insights into its susceptibility to electrophilic and nucleophilic attack, helping to rationalize experimentally observed reactivity and guide the design of new reactions. DFT studies can also be used to model reaction mechanisms, identify transition states, and calculate activation energies, providing a deeper understanding of the underlying reaction pathways. acs.org
| Computational Method | Key Insights to be Gained | Potential Applications |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, reaction mechanisms, spectroscopic properties. researchgate.netacs.org | Rationalizing reactivity, predicting reaction outcomes, designing new catalysts. |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions, solvent effects. | Understanding self-assembly behavior, predicting material properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with physical or biological properties. | In silico screening for potential applications, guiding the design of new derivatives. |
Integration into Emerging Fields of Chemistry and Materials Science (non-clinical focus)
The unique combination of aromatic and flexible aliphatic components in this compound makes it an attractive building block for the development of novel materials with tailored properties. Future research should focus on integrating this compound into emerging fields of chemistry and materials science, with a strict exclusion of clinical applications.
In polymer chemistry , this compound and its derivatives could be utilized as monomers for the synthesis of novel polymers. google.comnih.gov The aniline moiety can be polymerized through oxidative or electrochemical methods to create conductive or electroactive polymers. The phenylethoxy side chain could influence the solubility, processability, and self-assembly properties of the resulting polymers.
In materials science , the incorporation of this compound into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), is an intriguing possibility. The aromatic rings and the potential for charge transfer within the molecule could contribute to desirable electronic properties. Furthermore, the flexible ether linkage could be exploited to tune the morphology and intermolecular packing in thin films, which is critical for device performance.
Another area of exploration is the use of this compound derivatives as components of supramolecular assemblies and liquid crystals . The interplay of hydrogen bonding from the aniline group and π-π stacking interactions from the aromatic rings, combined with the conformational flexibility of the phenylethoxy chain, could lead to the formation of ordered structures with interesting optical or electronic properties.
| Emerging Field | Potential Role of this compound | Desired Properties to Investigate |
| Polymer Chemistry | Monomer for novel polymers. google.comnih.gov | Electrical conductivity, solubility, thermal stability, self-assembly. |
| Organic Electronics | Component in organic semiconductors or charge transport layers. | Charge mobility, luminescence, energy levels (HOMO/LUMO). |
| Supramolecular Chemistry | Building block for self-assembling systems and liquid crystals. | Hydrogen bonding capabilities, π-π stacking interactions, phase behavior. |
| Functional Dyes and Pigments | Chromophore for advanced dyes and pigments. | Photophysical properties (absorption and emission), color tuning. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(2-Phenylethoxy)aniline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or catalytic coupling. For example, structurally similar compounds (e.g., 5-Methyl-2-(2-phenylethoxy)aniline) are synthesized via reactions between amidoximes and isatoic anhydrides in NaOH–DMSO under ambient conditions, yielding products in 70–91% after crystallization . Key variables include solvent choice (e.g., ethanol for crystallization), temperature (room temperature for coupling reactions), and catalysts (e.g., palladium for cross-coupling). Optimizing stoichiometry and reaction time minimizes by-products like dimerized intermediates .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the positions of the phenylethoxy and aniline groups. Mass spectrometry (MS) validates molecular weight (e.g., 227.30 g/mol for analogs), while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography or computational modeling (e.g., InChI codes) resolves steric effects from substituents like the methyl group in 5-Methyl-2-(2-phenylethoxy)aniline .
Advanced Research Questions
Q. How do electronic and steric effects of the phenylethoxy group influence reaction pathways in cross-coupling reactions?
- Methodological Answer : The phenylethoxy group’s electron-donating ether oxygen enhances nucleophilicity at the aniline’s ortho position, facilitating electrophilic substitutions. Steric hindrance from the phenyl ring, however, may slow reactions requiring planar transition states (e.g., cyclizations). Comparative studies with 2-(Phenylethynyl)aniline show that replacing ethoxy with ethynyl alters reactivity in hydroamination, yielding indoles instead of quinolines under acidic conditions .
Q. What computational strategies predict this compound’s binding affinity to biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict interactions with enzymes (e.g., cytochrome P450). Molecular docking simulations, validated by experimental IC₅₀ values from analogs like N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline, identify potential binding pockets. Pharmacophore modeling highlights critical hydrogen-bonding sites (e.g., amine group) for anti-inflammatory activity .
Q. How can conflicting data on the compound’s bioactivity be resolved?
- Methodological Answer : Contradictions in bioactivity (e.g., anti-cancer vs. neurotoxic effects) arise from assay variability (cell lines, concentration ranges). Standardized protocols using isogenic cell models and dose-response curves (e.g., IC₅₀ values) improve reproducibility. For example, 2-(Phenylsulfanylmethyl)aniline derivatives show dose-dependent cytotoxicity in MCF-7 cells but not in HEK293, emphasizing context-specific activity .
Q. What role does this compound play in green chemistry applications?
- Methodological Answer : Its derivatives are used in solvent-free methylation reactions catalyzed by ruthenium complexes, replacing toxic alkylating agents. Life-cycle assessments (LCAs) compare waste generation from traditional methods (e.g., SN2 alkylation) versus catalytic routes. For example, cyclometalated Ru catalysts achieve 85% yield in methanol-based methylation, reducing hazardous by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
